molecular formula C16H10Cl2N2OS B2398990 [1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile CAS No. 400737-44-2

[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile

Cat. No.: B2398990
CAS No.: 400737-44-2
M. Wt: 349.23
InChI Key: YBIMFCCNPQYEND-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.23. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Spectroscopic Analysis

Compounds like 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have been characterized using quantum chemical methods and vibrational spectral techniques. These methodologies provide deep insights into the molecular structure, electronic properties, and interaction potentials of chlorophenyl-thiophene derivatives, crucial for designing drugs with targeted biological functions (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Salian, 2020).

Antimicrobial Activity

The antimicrobial properties of compounds with chlorophenyl and thiophene groups have been explored, demonstrating their potential in developing new antimicrobial agents. The study of such molecules involves analyzing their interactions with microbial proteins through molecular docking, providing a pathway for the development of novel antimicrobials with specific target affinities (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Salian, 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on metals, employing density functional theory (DFT) and molecular dynamics simulations. This research provides insights into how chlorophenyl and thiophene derivatives could be engineered for protective coatings in industrial applications, highlighting the role of electronic properties in inhibiting corrosion processes (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).

Molecular Docking for Drug Development

Molecular docking studies on compounds containing chlorophenyl and thiophene rings, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been used to predict interactions with biological targets. This approach is vital for drug discovery and development, enabling the identification of potential drug candidates with high specificity and efficacy (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-3-4-12(14(18)6-11)13(10(8-19)9-20)7-15(21)16-2-1-5-22-16/h1-6,10,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIMFCCNPQYEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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